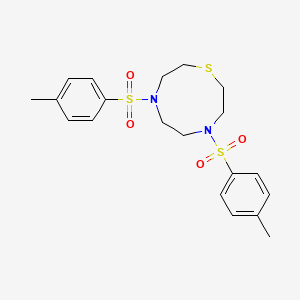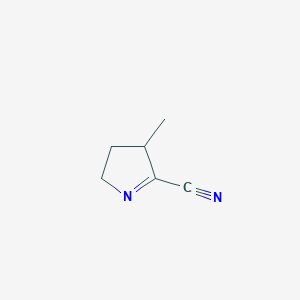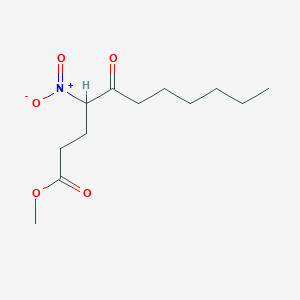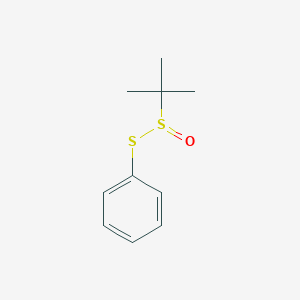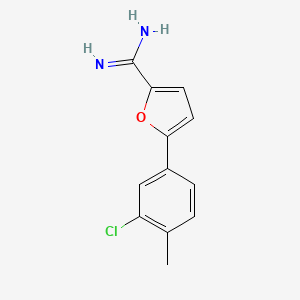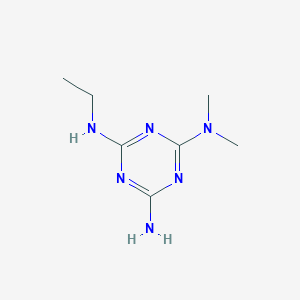
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the triazine ring, making it a unique derivative with specific properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and dimethylamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as acetone or tetrahydrofuran.
Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to form an intermediate.
Step 3: Dimethylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature.
Step 4: The reaction mixture is stirred for several hours until the desired product is formed.
Step 5: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N4-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Melamine: A triazine derivative with three amino groups attached to the ring.
Cyanuric chloride: A triazine compound with three chlorine atoms attached to the ring.
Atrazine: A herbicide belonging to the triazine family, used for weed control.
Uniqueness
N~4~-Ethyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to the presence of both ethyl and dimethyl groups, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88497-83-0 |
|---|---|
Fórmula molecular |
C7H14N6 |
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
4-N-ethyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-4-9-6-10-5(8)11-7(12-6)13(2)3/h4H2,1-3H3,(H3,8,9,10,11,12) |
Clave InChI |
PDVYMFODXGWGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



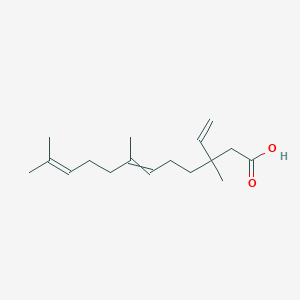
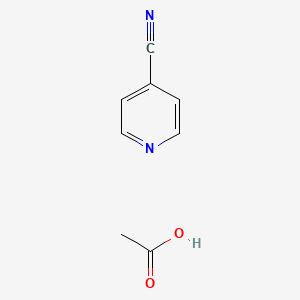

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)


